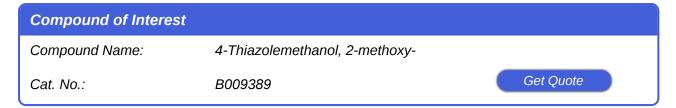


The Synthesis and Characterization of 2-Methoxy-4-Thiazolemethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methoxy-4-thiazolemethanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and spectroscopic characterization of this compound, presenting the data in a clear and accessible format for researchers in the field.

Synthesis of 2-Methoxy-4-Thiazolemethanol

The synthesis of 2-methoxy-4-thiazolemethanol can be achieved through a multi-step process commencing from 2-methoxythiazole. The key steps involve a lithiation reaction followed by the introduction of a hydroxymethyl group.

A common synthetic route involves the deprotonation of 2-methoxythiazole using a strong base like n-butyllithium (n-BuLi) at a low temperature, typically -78 °C, to form a highly reactive lithiated intermediate. This intermediate is then quenched with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group at the 4-position of the thiazole ring. The reaction is then warmed to room temperature and subjected to an aqueous workup to yield the desired product, 2-methoxy-4-thiazolemethanol.

Experimental Protocol



The following is a representative experimental protocol for the synthesis of 2-methoxy-4-thiazolemethanol:

Materials:

- 2-Methoxythiazole
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Dry tetrahydrofuran (THF)
- Paraformaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of 2-methoxythiazole (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 equivalents) is added dropwise.
- The resulting mixture is stirred at -78 °C for 1 hour.
- Paraformaldehyde (1.5 equivalents) is then added in one portion, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- The aqueous layer is extracted with ethyl acetate (3 x volume).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford 2methoxy-4-thiazolemethanol.

Characterization Data

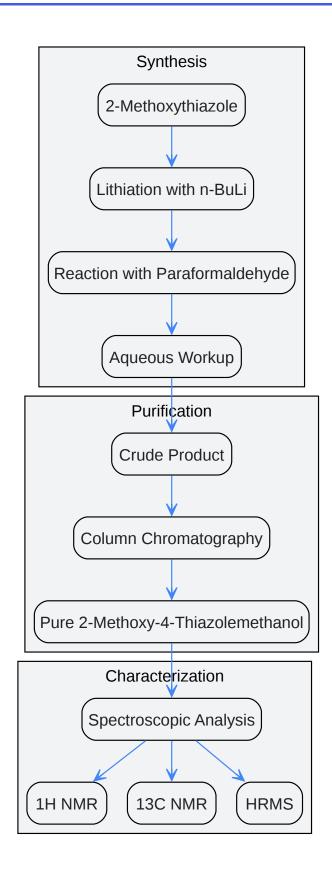
The structural identity and purity of the synthesized 2-methoxy-4-thiazolemethanol are confirmed by various spectroscopic techniques. The key characterization data are summarized in the table below.

Analysis	Data
¹H NMR	δ 6.95 (s, 1H), 4.63 (s, 2H), 3.98 (s, 3H)
¹³ C NMR	δ 168.9, 149.8, 111.2, 57.8, 56.4
HRMS (ESI)	Calculated for C₅H ₈ NO₂S [M+H]+: 146.0270, Found: 146.0271

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-methoxy-4-thiazolemethanol.





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Caption: Synthesis and Characterization Workflow.



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